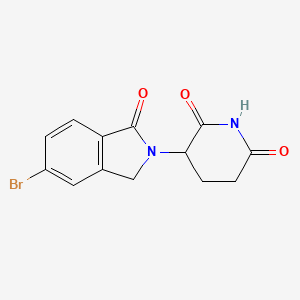![molecular formula C20H21N5O3 B6230835 N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2226027-75-2](/img/no-structure.png)
N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of pyrazolo[3,4-b]pyridine, a family of compounds that have been studied for their potential as TRK inhibitors . These compounds have been associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, such as the compound , involves various pathways. These pathways have been developed by researchers to prepare and post-functionalize this functional scaffold . The transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a furo[2,3-b]pyridin-5-yl group attached to a pyrazolo[1,5-a]pyrimidine-3-carboxamide group. The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Zukünftige Richtungen
Pyrimidines, including the compound , have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . Future research could focus on the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative with a furo[2,3-b]pyridine derivative in the presence of a coupling agent and a base. The resulting intermediate is then reacted with cyclopropylmethanol and a dehydrating agent to form the final product.", "Starting Materials": [ "Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative", "Furo[2,3-b]pyridine derivative", "Cyclopropylmethanol", "Coupling agent", "Base", "Dehydrating agent" ], "Reaction": [ "Step 1: React the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative with the furo[2,3-b]pyridine derivative in the presence of the coupling agent and base to form an intermediate.", "Step 2: Add cyclopropylmethanol and a dehydrating agent to the intermediate and heat the mixture to form the final product." ] } | |
CAS-Nummer |
2226027-75-2 |
Molekularformel |
C20H21N5O3 |
Molekulargewicht |
379.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B6230764.png)


